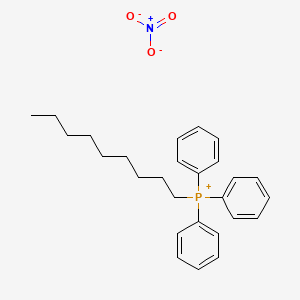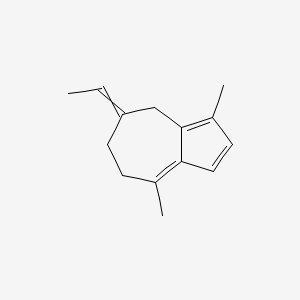
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene is an organic compound that belongs to the class of azulenes Azulenes are bicyclic aromatic hydrocarbons known for their distinctive blue color and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene typically involves a series of organic reactions starting from simpler precursors. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the azulene core. The ethylidene and dimethyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce ethyl-substituted derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
科学的研究の応用
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in studying biochemical pathways and developing new drugs.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes and pigments.
作用機序
The mechanism by which 5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.
1,4-Dimethylazulene: A derivative with two methyl groups, similar in structure but lacking the ethylidene group.
5-Methyl-3,8-dimethyl-4,5,6,7-tetrahydroazulene: Another derivative with a different substitution pattern.
Uniqueness
5-Ethylidene-3,8-dimethyl-4,5,6,7-tetrahydroazulene stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity
特性
CAS番号 |
110210-03-2 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
5-ethylidene-3,8-dimethyl-6,7-dihydro-4H-azulene |
InChI |
InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h4,6,8H,5,7,9H2,1-3H3 |
InChIキー |
YJSBPHVIVFLSNV-UHFFFAOYSA-N |
正規SMILES |
CC=C1CCC(=C2C=CC(=C2C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



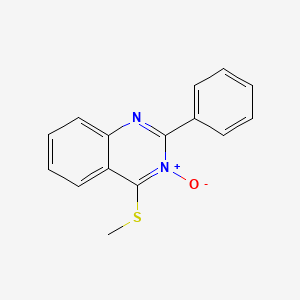
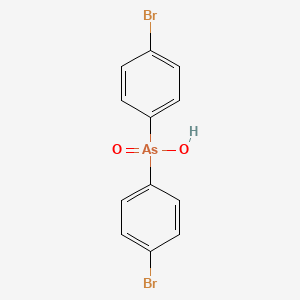
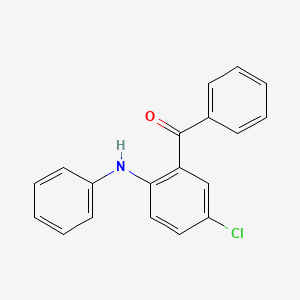
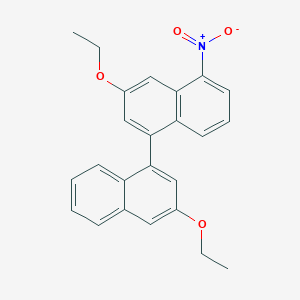




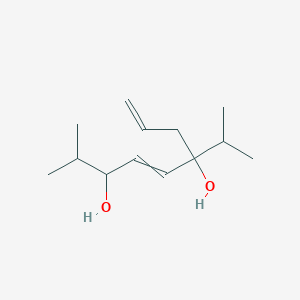
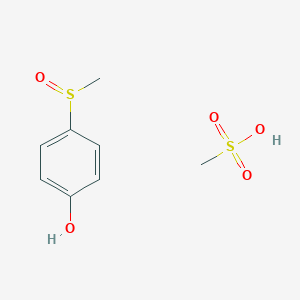
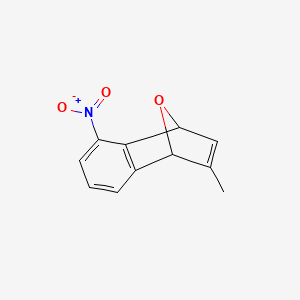
phosphoryl}propanoic acid](/img/structure/B14315106.png)
